2-Methyl-4-(3-methyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine
Description
2-Methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine is a heterocyclic compound featuring a fused triazolo-thiadiazole core substituted with a methyl group at the triazole ring and a 2-methylphenylamine moiety at the thiadiazole ring. The compound’s planar triazolo-thiadiazole system enhances its ability to interact with biological targets, while the methyl and phenylamine substituents influence its solubility, bioavailability, and binding affinity .
Properties
IUPAC Name |
2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-6-5-8(3-4-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPVLHIJZIGNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-4-(3-methyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. Key steps include:
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Cyclization with Cyanogen Bromide : Reacting ethanolic solutions of intermediates with cyanogen bromide (BrCN) under reflux yields the triazolo-thiadiazole core .
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Schiff Base Formation : The primary amine group on the phenyl ring reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine derivatives, confirmed by IR and NMR spectral data .
Acylation and Alkylation Reactions
The phenylamine group undergoes acylation and alkylation under basic conditions:
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Acylation : Treatment with acetyl chloride (AcCl) in DMF and triethylamine (TEA) yields N-acetyl derivatives .
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Alkylation : Reaction with propargyl bromide or phenacyl bromides introduces alkyl/aryl substituents at the amine site .
Nucleophilic Substitution at the Thiadiazole Core
The electron-deficient thiadiazole ring facilitates nucleophilic displacement:
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Halogen Replacement : Bromine substituents on the phenyl ring undergo substitution with nucleophiles (e.g., amines, thiols) .
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Thiol Coupling : Reacts with thioglycolic acid in methanol under ZnCl₂ catalysis to form thiazolidin-4-one derivatives .
Electrophilic Aromatic Substitution
The phenylamine group directs electrophilic attacks to ortho/para positions:
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Nitration : Nitric acid (HNO₃) introduces nitro groups, though steric hindrance from methyl groups may limit reactivity .
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Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups, but limited by the electron-withdrawing thiadiazole ring .
Oxidation and Reduction Reactions
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Amine Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the phenylamine to nitroso or nitro derivatives under acidic conditions .
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Thiadiazole Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiadiazole ring, forming dihydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazolo and thiadiazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 31.25 μg/mL against bacterial strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the triazole and thiadiazole rings. Studies have demonstrated that similar derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticonvulsant Properties
The 1,3,4-thiadiazole scaffold has been associated with anticonvulsant activity. Compounds derived from this scaffold have shown efficacy in animal models of epilepsy, with some studies reporting significant protection against seizures in preclinical trials . This suggests that 2-Methyl-4-(3-methyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine may also possess similar effects.
Enzyme Inhibition
Molecular docking studies have indicated that derivatives of this compound can interact with various enzymes such as aromatase and cholinesterase. The triazole fragment is known to form hydrogen bonds with enzyme active sites, enhancing the inhibitory potential against these enzymes . This aspect is crucial for developing treatments for conditions like cancer and neurodegenerative diseases.
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of the compound and evaluated their biological activities. The results showed that modifications to the thiadiazole ring significantly enhanced antimicrobial activity compared to the parent compound .
Case Study 2: Anticonvulsant Activity Assessment
In vivo studies using the pentylenetetrazol (PTZ) model demonstrated that certain derivatives exhibited potent anticonvulsant effects with minimal toxicity. The most effective compounds showed up to 83% inhibition of seizures at specific doses .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Anticancer and Enzyme Inhibition
- Target Compound: Predicted to inhibit heparanase (based on structural similarity to 4-CMI and 4-MDI), which is critical for tumor metastasis.
- 4-CMI and 4-MDI : Exhibit heparanase inhibitory activity with IC50 values of 3–12 µg/mL, attributed to halogen and aryl substituents enhancing target binding .
- Compound 8b (C22H25ClN6O2S) : Shows anti-inflammatory activity due to the chlorophenyl group and spirocyclic moiety, which stabilize interactions with cyclooxygenase enzymes .
Antimicrobial Activity
- 3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives : Display broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL), with naphthyl groups improving membrane penetration .
- Target Compound : Likely exhibits moderate antimicrobial activity, but the methylphenylamine group may reduce efficacy compared to bulkier aryl substituents .
Antifungal Potential
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles : Demonstrated antifungal activity via inhibition of 14-α-demethylase (CYP51), with docking scores comparable to fluconazole .
- Target Compound : The absence of electron-rich groups (e.g., methoxy) may limit its antifungal potency relative to these derivatives .
Key Research Findings and Trends
Substituent Effects : Methyl groups enhance lipophilicity but may reduce bioactivity compared to halogen or nitro substituents, which improve target binding and metabolic stability .
Planar Core Advantage : The fused triazolo-thiadiazole system enables π-π stacking with enzyme active sites, as observed in crystal structures .
Clinical Potential: Compounds with spirocyclic or ibuprofen-like moieties (e.g., 8a–8b) show promise for anti-inflammatory applications but require toxicity profiling .
Biological Activity
2-Methyl-4-(3-methyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine is a compound that belongs to the class of triazolo-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H11N5S
- Molecular Weight : 245.31 g/mol
- CAS Number : 712292-64-3
Biological Activities
The biological activities associated with this compound primarily stem from its structural components which include a triazole and thiadiazole moiety. Research indicates that compounds with similar structures exhibit a range of pharmacological effects.
1. Antimicrobial Activity
Several studies have reported that derivatives containing the [1,2,4]thiadiazole ring display significant antimicrobial properties. For instance:
- Antibacterial and Antifungal : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
2. Anticancer Activity
Research has highlighted the potential anticancer properties of triazolo-thiadiazole derivatives. For example:
- Inhibition of Heparanase : A study identified related compounds as potent inhibitors of human heparanase enzymatic activity, which is crucial in cancer metastasis . The lead compound demonstrated an IC50 value of approximately 5 μM in inhibiting cancer cell migration and invasion.
3. Anti-inflammatory and Analgesic Effects
The compound's structural features suggest potential anti-inflammatory and analgesic properties:
- Mechanism : Compounds in this class have been linked to the inhibition of inflammatory mediators and pathways .
4. Neuroprotective Effects
Certain derivatives have shown promise in neuroprotection:
- Anticonvulsant Activity : Some studies indicate that modifications to the thiadiazole structure can lead to compounds with anticonvulsant properties .
Case Studies
Several case studies have illustrated the biological efficacy of related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- Modifications to the thiadiazole ring can improve anticancer efficacy by altering interactions with target enzymes.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | POCl₃, 80°C, 6 hr | 65–75 | >90 |
| Methylation | CH₃I, K₂CO₃, DMF | 70–80 | >95 |
Basic: Which spectroscopic techniques are critical for characterization?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolo-thiadiazole ring and substituent positions. Aromatic protons appear at δ 6.8–8.2 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- IR Spectroscopy : Detect thiadiazole C-S stretching (670–720 cm⁻¹) and triazole N-H bending (1540–1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability .
Advanced: How can molecular docking predict biological targets?
Answer:
- Target Selection : Prioritize enzymes like heparanase (PDB: 5E9B) or 14-α-demethylase (PDB: 3LD6) based on structural homology to triazolo-thiadiazole inhibitors .
- Docking Workflow :
- Key Metrics : Docking scores (ΔG < -8 kcal/mol) and hydrogen-bond interactions (e.g., with Thr¹⁰⁷ in 3LD6) suggest inhibitory potential .
Advanced: What strategies resolve contradictions in bioactivity data?
Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use identical enzyme concentrations (e.g., 0.1 U/mL heparanase) and substrate (heparan sulfate) across studies .
- Control Compounds : Compare with reference inhibitors (e.g., suramin for heparanase, IC₅₀ = 2.5 µg/mL) .
- Statistical Validation : Replicate experiments (n ≥ 3) and report mean ± SEM. For example, antifungal EC₅₀ values varied by ±5 µM across labs due to fungal strain differences .
Advanced: How does structural modification influence pharmacological profiles?
Answer:
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Substituent Effects :
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Key SAR Findings :
Modification Bioactivity Trend Example Data -I at C6 Heparanase inhibition ↑ IC₅₀ = 3 µg/mL -CH₂Ph at C3 Antifungal activity ↑ EC₅₀ = 7.28 µM
Basic: What impurities arise during synthesis, and how are they mitigated?
Answer:
- Common Impurities :
- Unreacted starting materials (e.g., triazole-thiols, detected via TLC).
- Isomeric byproducts (e.g., [1,2,4]triazolo[3,4-d]thiadiazole regioisomers).
- Mitigation :
Advanced: How to design in vitro enzyme inhibition assays?
Answer:
- Heparanase Assay :
- Antifungal Assay :
Advanced: How to validate stability under physiological conditions?
Answer:
- Accelerated Stability Testing :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
Basic: What are its solubility and stability profiles?
Answer:
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Solubility :
Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol 10–15 -
Stability : Stable at -20°C for 6 months; avoid light and humidity to prevent thiadiazole ring oxidation .
Advanced: How to correlate computational and experimental bioactivity?
Answer:
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀. For triazolo-thiadiazoles, a logP < 3 correlates with improved heparanase inhibition (R² = 0.82) .
- Validation : Compare docking-predicted binding energies with experimental IC₅₀. A strong correlation (R² > 0.75) confirms model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
